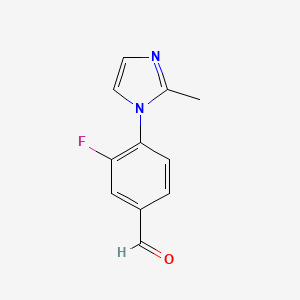![molecular formula C11H11ClFNO B13636154 [5-(2-Fluorophenyl)furan-2-yl]methanaminehydrochloride CAS No. 1266692-40-3](/img/structure/B13636154.png)
[5-(2-Fluorophenyl)furan-2-yl]methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Fluorophenyl)furan-2-yl]methanaminehydrochloride typically involves the reaction of 2-fluorobenzaldehyde with furan-2-carbaldehyde under specific conditions to form the intermediate compound. This intermediate is then subjected to reductive amination using suitable reducing agents such as sodium borohydride or lithium aluminum hydride to yield the final product. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
[5-(2-Fluorophenyl)furan-2-yl]methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Aplicaciones Científicas De Investigación
[5-(2-Fluorophenyl)furan-2-yl]methanaminehydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [5-(2-Fluorophenyl)furan-2-yl]methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .
Propiedades
Número CAS |
1266692-40-3 |
|---|---|
Fórmula molecular |
C11H11ClFNO |
Peso molecular |
227.66 g/mol |
Nombre IUPAC |
[5-(2-fluorophenyl)furan-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H10FNO.ClH/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11;/h1-6H,7,13H2;1H |
Clave InChI |
HTALEFJRJRHTAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(O2)CN)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


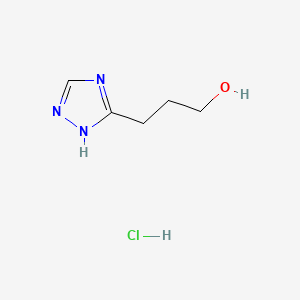
![N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine](/img/structure/B13636077.png)


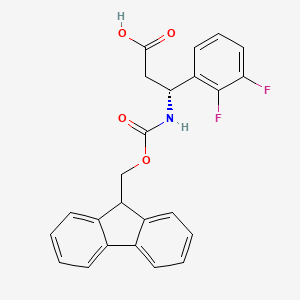
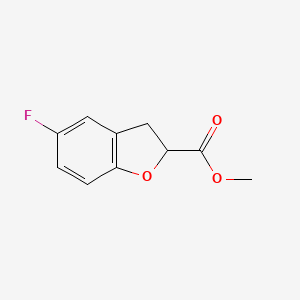
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1H-pyrazol-3-yl)methyl]carbamoyl}butanoicacid](/img/structure/B13636117.png)
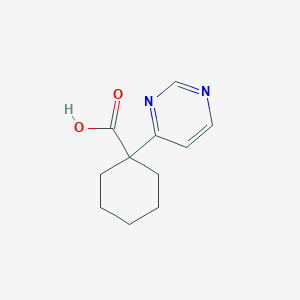

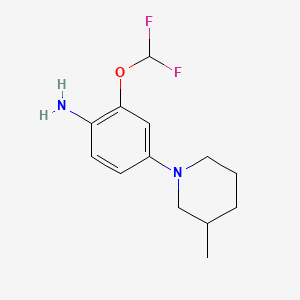
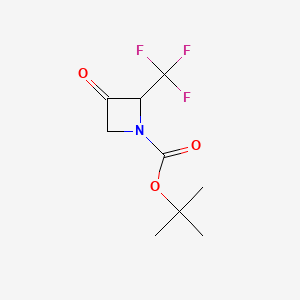
![n-[(e)-(4-Nitrophenyl)methylene]methanamine](/img/structure/B13636161.png)
![3-Methylpyrazolo[1,5-a]pyridin-5-ol](/img/structure/B13636162.png)
